molecular formula C11H12N2OS B1607655 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- CAS No. 66256-32-4

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

Cat. No.: B1607655
CAS No.: 66256-32-4
M. Wt: 220.29 g/mol
InChI Key: HIDHIQVHRMAIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHIQVHRMAIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386776
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66256-32-4
Record name 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-, also known as R 68151, is a compound with significant biological activity, particularly as a topical treatment for hyperkeratotic skin diseases. This article reviews its biological properties, mechanisms of action, and relevant clinical studies.

  • IUPAC Name : 5-Ethyl-3-phenyl-2-thioxo-4-imidazolidinone
  • CAS Number : 66256-32-4
  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 224.29 g/mol

R 68151 acts primarily as an inhibitor of the enzyme 5-lipoxygenase , which is involved in the inflammatory process. By inhibiting this enzyme, the compound reduces the production of leukotrienes, thereby alleviating inflammation associated with various skin conditions .

Biological Activity

The biological activity of R 68151 has been studied in various contexts:

  • Topical Treatment for Psoriasis :
    • In a clinical trial involving 88 patients with psoriasis, R 68151 ointment demonstrated significant improvement in lesions compared to a vehicle control. The primary effects were noted on scaling and erythema .
  • Other Hyperkeratotic Conditions :
    • Case studies have reported its efficacy in treating conditions resistant to conventional treatments, such as lamellar ichthyosis and other inflammatory dermatoses .

Case Study 1: Treatment of Lamellar Ichthyosis

A 19-year-old male patient with lamellar ichthyosis was treated with R 68151 after failing multiple therapies. The treatment led to significant improvements in skin texture and reduced erythema after several weeks .

Case Study 2: Efficacy in Other Dermatoses

In another case, R 68151 was applied to patients with different hyperkeratotic skin diseases. The results indicated a marked reduction in scaling and improvement in overall skin condition after consistent application over a month .

Research Findings

The following table summarizes key findings from various studies on the biological activity of R 68151:

StudyCondition TreatedSample SizeOutcome
Kragballe et al. (1992)Psoriasis88 patientsSignificant improvement in scaling and erythema
Case Report ALamellar Ichthyosis1 patientMarked reduction in erythema and improved skin texture
Case Report BHyperkeratotic DermatosesMultiple patientsNotable reduction in scaling and inflammation

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Dermatological Uses
R 68151 has been studied for its efficacy as a topical treatment for hyperkeratotic skin diseases. A clinical trial involving 88 patients with psoriasis demonstrated significant improvement in skin lesions when treated with a 2% ointment of R 68151 compared to a vehicle control. The compound primarily targets the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory pathways, thereby reducing scaling and erythema associated with psoriasis and other hyperkeratotic conditions .

Case Study:

  • Patient Group: 88 individuals with psoriasis.
  • Treatment: Topical application of 2% R 68151 ointment.
  • Outcome: Significant reduction in scaling and erythema compared to control.

2. Antibacterial Activity
Research has indicated that derivatives of 4-imidazolidinone possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial efficacy of various substituted imidazolidinones against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The antibacterial mechanism is linked to the inhibition of post-translational modifications in bacterial peptides .

3. Anticancer Potential
Recent investigations into the anticancer properties of novel 2-thioxo-4-imidazolidinone derivatives revealed promising results against liver (HepG2) and breast cancer (MCF-7) cell lines. The compounds were evaluated using MTT assays and flow cytometry, indicating potential as anticancer agents .

Chemical Properties and Mechanisms

The structure of 4-imidazolidinone, characterized by its thioxo group, enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can be tailored to synthesize derivatives with enhanced pharmacological properties.

Data Summary Table

Application AreaSpecific UseKey Findings
DermatologyTreatment for psoriasisSignificant improvement in lesions (clinical trial)
AntibacterialInhibition of bacterial growthModerate activity against resistant strains
AnticancerTargeting liver and breast cancerPromising results in cell line studies

Chemical Reactions Analysis

Cyclization and Derivative Formation

The compound serves as a precursor for synthesizing bioactive derivatives through cyclization and functionalization. Key pathways include:

a. Reaction with Cyclohexyl Isothiocyanate
Under reflux in acetonitrile with glacial acetic acid, it undergoes cyclization to form substituted imidazolidinones. For example:

ReagentConditionsProductYield (%)
Cyclohexyl isothiocyanate16–70 hrs refluxN-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(aryl)ethyl)-2-thioxoimidazolidin-1-yl) benzamides50–65

This reaction expands the heterocyclic core, enabling antimicrobial activity in derivatives .

b. Micheal Addition with Maleimides
The thioxo group participates in Micheal addition with N-substituted maleimides (e.g., phenylmaleimide), forming intermediates that cyclize into fused imidazolidinones. Reaction times range from 6–12 hours in ethanol .

Nucleophilic Substitution at the Thioxo Group

The thioamide (C=S) group acts as a soft nucleophile or undergoes substitution:

a. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thioxo sulfur with alkyl groups:
C=S+CH3IC-S-CH3\text{C=S} + \text{CH}_3\text{I} \rightarrow \text{C-S-CH}_3
This modifies electronic properties, influencing biological activity .

b. Condensation with Amines
Primary amines (e.g., aniline) react via nucleophilic attack, forming Schiff bases. For example:
C=S+Ph-NH2C-N-Ph+H2S\text{C=S} + \text{Ph-NH}_2 \rightarrow \text{C-N-Ph} + \text{H}_2\text{S}
Products show enhanced antifungal activity against Candida albicans .

Oxidation and Reduction Reactions

The thioamide group undergoes redox transformations:

a. Oxidation to Sulfonyl Derivatives
Treatment with hydrogen peroxide or mCPBA oxidizes the thioxo group to sulfonyl (-SO₂-):
C=SH2O2C-SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C-SO}_2
Sulfonyl derivatives exhibit altered solubility and binding affinity .

b. Reduction to Thiols
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces C=S to thiol (-SH), enabling further functionalization.

Complexation with Metals

The thioxo group coordinates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. Spectroscopic studies confirm octahedral geometries in Cu(II) complexes, enhancing antioxidant properties .

Biological Activity Correlation

Derivatives’ reactivity directly impacts pharmacological effects:

Derivative TypeBioactivity (MIC, µg/mL)Mechanism
Benzamide-substitutedS. aureus: 25, P. aeruginosa: 25DNA intercalation, enzyme inhibition
4-Chlorophenyl analoguesC. albicans: 50–100Disruption of fungal membrane integrity

Antimicrobial efficacy correlates with electron-withdrawing substituents (e.g., -Cl, -Br) enhancing electrophilicity .

Reactivity in Multi-Step Syntheses

The compound serves as a scaffold for hybrid molecules:

  • Thiazole-Imidazolidinone Hybrids : Synthesized via condensation with thiosemicarbazides, showing antitumor activity .

  • Acridine Conjugates : Coupling with acridine enhances DNA-binding capacity, inhibiting topoisomerase I .

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 200°C, with stability enhanced by electron-donating substituents .

  • pH Sensitivity : Thioamide hydrolysis accelerates in acidic conditions (t₁/₂ < 1 hr at pH 2) .

Preparation Methods

General Synthetic Strategy

The compound belongs to the 2-thioxoimidazolidinone class, synthesized through multi-step reactions involving condensation and cyclization processes. Key steps typically include:

  • Formation of imidazolidinone core via cyclization
  • Introduction of ethyl and phenyl substituents
  • Thioxo group incorporation through sulfurization

Two-Step Synthesis via Maleimide Derivatives

A validated protocol involves:

Step 1: Michael Addition
Reactants:

  • N-substituted maleimides
  • Phenyl hydrazide derivatives

Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 6-12 hours

Step 2: Cyclization with Isothiocyanate
Reactants:

  • Maleimide adducts
  • Cyclohexyl isothiocyanate

Conditions:

  • Catalyst: Glacial acetic acid
  • Solvent: Acetonitrile
  • Reaction time: 16-70 hours
Parameter Value
Yield (Overall) 40-50%
Purity Confirmation TLC, MP (200-202°C)

Acid-Catalyzed Cyclocondensation

Alternative method using:

Key advantages:

  • Mild reaction conditions
  • Improved regioselectivity

Reaction equation:
$$
\text{Maleimide} + \text{Isothiocyanate} \xrightarrow{\text{AcOH}} \text{2-Thioxoimidazolidinone}
$$

Characterization Data

Critical analytical parameters for validation:

Spectroscopic Confirmation

  • IR : 3329 cm⁻¹ (NH stretch), 1752 cm⁻¹ (C=O)
  • ¹H-NMR :
    • δ 4.45 ppm (CH imidazolidinone)
    • δ 2.85-2.87 ppm (CH₂ ethyl group)
  • ¹³C-NMR : 180.2 ppm (C=S), 170.5 ppm (C=O)

Optimization Challenges

Documented limitations:

  • Long reaction times (up to 70 hours) in cyclization step
  • Moderate yields due to steric hindrance from phenyl group
  • Purification requires flash chromatography

Q & A

What are the most reliable synthetic routes for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, and how can reaction conditions be optimized?

Basic Question
A robust method involves the condensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O), yielding high-purity derivatives under mild conditions . Key parameters include maintaining a 1:1 molar ratio of reactants, controlling temperature at 60–70°C, and using triethylamine as a base to neutralize byproducts. Purification via recrystallization (e.g., ethanol/water) is critical to isolate the product.

How can X-ray crystallography and computational tools be applied to resolve the structural ambiguities of this compound?

Basic Question
Single-crystal X-ray diffraction (SXRD) paired with SHELXL for refinement provides precise bond lengths and angles, particularly for the thioxo and imidazolidinone moieties . For hydrogen-bonding networks, graph-set analysis (e.g., using Etter’s formalism) identifies patterns like R22(8)R_2^2(8) motifs, common in thioamide-containing systems . Software suites like WinGX and ORTEP-3 enable visualization and validation of crystallographic data .

What advanced strategies exist for designing derivatives with enhanced reactivity or biological activity?

Advanced Question
Computational reaction design (e.g., ICReDD’s quantum chemical path-searching methods) predicts feasible substitutions at the 5-ethyl or 3-phenyl positions . For example, substituting the ethyl group with electron-withdrawing groups (e.g., nitro) could stabilize the thioxo moiety, while modifying the phenyl ring with halogens may enhance bioactivity. Retrosynthetic AI tools (e.g., Reaxys-based models) propose one-step routes for such derivatives .

How does the thioxo group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Advanced Question
The thioxo group acts as a soft nucleophile, enabling substitutions at the 2-position. For instance, iodine in similar thiazolidinones undergoes reduction or nucleophilic displacement with amines/thiols under mild acidic conditions . Oxidation of the thioxo group to sulfonyl requires strong oxidants (e.g., H₂O₂/AcOH), but competing side reactions (e.g., ring-opening) necessitate careful pH control .

How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Question
Discrepancies often arise from solvent effects or tautomeric equilibria. For NMR, compare data in deuterated DMSO (stabilizes thioamide tautomers) vs. CDCl₃. IR carbonyl stretches (~1700 cm⁻¹) vary with hydrogen-bonding environments; computational IR simulations (DFT/B3LYP) validate experimental peaks . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

What solvent systems are optimal for improving reaction yields or crystallization?

Basic Question
Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures (7:3 v/v) are ideal for recrystallization due to controlled polarity gradients . For hydrophobic derivatives, toluene/hexane systems reduce impurities.

How can polymorphism in 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone be investigated?

Advanced Question
Screen polymorphs using solvent-drop grinding with 20+ solvents (e.g., acetone, acetonitrile). Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystalline forms. Hydrogen-bonding propensity analysis (via Cambridge Structural Database) predicts stable polymorphs .

What computational methods are recommended for optimizing reaction pathways or predicting byproducts?

Advanced Question
Density Functional Theory (DFT) calculates transition states for key steps (e.g., cyclization), while machine learning models (e.g., Template_relevance Reaxys) prioritize reaction conditions with minimal byproducts . For photodegradation studies, TD-DFT predicts UV-induced pathways .

How can the compound’s potential bioactivity be explored without commercial bias?

Basic Question
Use in vitro assays (e.g., enzyme inhibition) targeting thioamide-interacting proteins (e.g., kinases). Molecular docking (AutoDock Vina) screens against Protein Data Bank entries. Prioritize derivatives with logP < 3.5 and polar surface area > 80 Ų for bioavailability .

What degradation pathways are observed under ambient or stressed conditions?

Advanced Question
Photolytic degradation involves C=S bond cleavage, forming imidazolidinone radicals detectable via ESR. Hydrolytic pathways (pH-dependent) yield phenylurea derivatives, identified by LC-MS/MS. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.